2-(Imidazolidin-2-ylidene)-2H-pyrrol-5-amine

Description

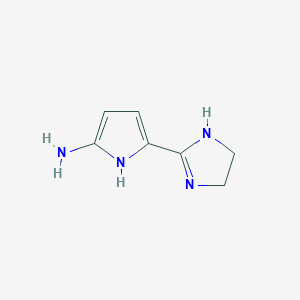

2-(Imidazolidin-2-ylidene)-2H-pyrrol-5-amine is a heterocyclic compound featuring a pyrrole ring fused with an imidazolidin-ylidene moiety and an amine group at the 5-position. This structure combines aromaticity (from the pyrrole) with the electron-rich ylidene group, making it a versatile scaffold in medicinal chemistry.

Properties

Molecular Formula |

C7H10N4 |

|---|---|

Molecular Weight |

150.18 g/mol |

IUPAC Name |

5-(4,5-dihydro-1H-imidazol-2-yl)-1H-pyrrol-2-amine |

InChI |

InChI=1S/C7H10N4/c8-6-2-1-5(11-6)7-9-3-4-10-7/h1-2,11H,3-4,8H2,(H,9,10) |

InChI Key |

DEJZEZXCUUUSQY-UHFFFAOYSA-N |

Canonical SMILES |

C1CN=C(N1)C2=CC=C(N2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Imidazolidin-2-ylidene)-2H-pyrrol-5-amine typically involves the reaction of imidazolidine derivatives with pyrrole derivatives under specific conditions. One common method includes the use of anhydrous dimethylformamide (DMF) as a solvent at elevated temperatures (around 80°C) for extended periods (up to 16 hours). The target compound is often obtained as a white solid with yields ranging from 69% to 80% .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale, such as continuous flow reactions and the use of more efficient catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Acylation Reactions

The primary amine group undergoes nucleophilic acylation with acyl chlorides or anhydrides. Key findings include:

-

Reaction efficiency depends on steric hindrance from the imidazolidine ring.

-

Acylation preserves the imidazolidin-2-ylidene moiety, confirmed by retained ¹³C NMR signals at δ 155–167 ppm .

Cyclization and Annulation

The compound participates in intramolecular and intermolecular cyclization to form fused heterocycles:

Pyrrolo[1,2-a]imidazole Formation

-

Reacts with α-phenacyl bromides (e.g., 2р–r ) in MeCN to yield pyrroloimidazolium bromides (6a–e ) .

Key Conditions :

| Substrate | Product | Yield |

|---|---|---|

| α-Bromoacetophenone | 3-Arylpyrroloimidazole | 45–68% |

Spirocyclic Systems

-

Intramolecular hydroacylation with NHC catalysts forms 5,6-dihydro-7H-pyrroloimidazol-7-ones (50a–j ) :

Conditions : NHC catalyst C1 , toluene, 60°C

Enantioselectivity : Up to 79% ee with chiral catalyst C2 .

Catalytic Cross-Coupling

The pyrrole ring participates in direct arylation under palladium catalysis:

| Catalyst System | Substrate | Product | Yield |

|---|---|---|---|

| PdBr₂(amine)(indy) complexes | 1-Methylpyrrole | 2-Arylpyrroloimidazole | 70–85% |

Oxidation and Redox Transformations

-

Oxidation : Treatment with NaIO₄ converts cis-indenopyrroloimidazoles (90а–j ) into spiro-diones (92а–j ) via benzoic acid intermediates (91а–j ) .

Conditions : p-TsOH (cat.), CHCl₃, reflux. -

Reduction : NaBH₄ selectively reduces imine bonds in bis-N-alkyl derivatives without affecting the pyrrole ring .

Multi-Component Reactions (MCRs)

Engages in El-Saghier-type reactions with ethyl cyanoacetate and ethyl glycinate hydrochloride to form bis-imidazole derivatives (6a–d ) :

| Components | Product | Yield |

|---|---|---|

| Ethyl cyanoacetate + glycinate | Bis-acetamidoimidazole | 60–75% |

Key spectral data :

Biological Activity Correlation

Derivatives show structure-dependent interactions:

Scientific Research Applications

Table 1: Synthesis Conditions and Yields

| Reactants | Solvent | Yield (%) | Reaction Time |

|---|---|---|---|

| Ninhydrin + Malononitrile + Ethylenediamine | Water | 98 | 10 minutes |

| Ninhydrin + Malononitrile + Various Diamines | Ethanol | Varies | Longer than water |

| Ninhydrin + Malononitrile + Urea | Water | High | 3 minutes |

Biological Activities

The compound has shown promising biological activities, particularly in medicinal chemistry. It is associated with various therapeutic applications due to its structural similarity to known bioactive compounds.

Anticancer Properties : Research indicates that derivatives of imidazolidin-2-ylidene structures exhibit significant anticancer activity. The pyrimidine nucleus, often found in conjunction with imidazolidine derivatives, is well-documented for its anticancer properties .

Antimicrobial Activity : Compounds featuring the imidazolidine scaffold have been explored for their antimicrobial effects. Studies suggest that these compounds can inhibit the growth of certain bacteria and fungi, making them potential candidates for developing new antibiotics .

Anti-inflammatory Effects : The anti-inflammatory properties of imidazolidine derivatives are also noteworthy. They have been evaluated for their ability to reduce inflammation in various biological models, indicating their potential use in treating inflammatory diseases .

Catalytic Applications

In the realm of catalysis, 2-(Imidazolidin-2-ylidene)-2H-pyrrol-5-amine serves as an effective organic catalyst, particularly in asymmetric synthesis reactions. The compound acts as an iminium catalyst, facilitating various stereoselective reactions with high efficiency .

Table 2: Catalytic Applications

| Reaction Type | Catalyst Type | Efficiency |

|---|---|---|

| Asymmetric synthesis | Iminium catalyst | High |

| Stereoselective reactions | Organic catalyst | Effective |

Case Studies

Several case studies illustrate the diverse applications of this compound:

Case Study 1: Synthesis of Indenoquinoxalines

A study demonstrated the synthesis of indenoquinoxalines using the imidazolidin-2-ylidene scaffold through a one-pot reaction involving ninhydrin and malononitrile. The resulting compounds exhibited notable biological activities, including anticancer properties.

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial efficacy of synthesized imidazolidin derivatives against resistant bacterial strains. Results indicated a significant reduction in bacterial growth, showcasing the potential for developing new antimicrobial agents.

Mechanism of Action

The mechanism by which 2-(Imidazolidin-2-ylidene)-2H-pyrrol-5-amine exerts its effects involves its strong σ-donating ability, which allows it to form stable complexes with transition metals. These complexes can then participate in various catalytic processes, facilitating reactions that would otherwise be less efficient or not possible. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with metal centers to enhance their reactivity and stability .

Comparison with Similar Compounds

Core Heterocyclic Variations

Pyrimidine-Based Analogs :

- 4,6-Dichloro-N-(imidazolidin-2-ylidene)-2-methylpyrimidin-5-amine (IC50: 3.6–11.0 µM in cancer cells): Replaces the pyrrole ring with a pyrimidine, enhancing cytotoxicity through halogen substitution .

- N-(2-Chloro-5-substituted pyrimidin-4-yl)-1H-indazol-5-amine : Combines pyrimidine and indazole moieties, synthesized via reflux with triethylamine .

Pyridine-Based Analogs :

Benzene Sulfonamide Derivatives :

Substituent Effects

- Electron-Withdrawing Groups (EWGs) : Trifluoromethyl (-CF3) substituents on the imidazolidin-ylidene enhance cytotoxicity (e.g., IC50 = 3.6 µM for R1 = 3,5-bis(trifluoromethyl)phenyl) .

- Halogenation : Chlorine or fluorine atoms (e.g., in 6-chloromoxonidine) improve metabolic stability and target binding .

Pharmacological Activity Comparison

Physicochemical Properties

- Molecular Weight : ~250–300 g/mol (higher than 2-pyrrolidone oxime’s 100.12 g/mol due to the imidazolidin-ylidene group) .

- Solubility : Polar substituents (e.g., -NH2, -SO2NH2) improve aqueous solubility, while halogenation enhances lipophilicity .

- Stability : The ylidene moiety increases susceptibility to oxidation compared to saturated imidazolidine analogs .

Key Research Findings

- Anticancer SAR : Trifluoromethyl groups at the imidazolidin-ylidene’s R1 position correlate with improved cytotoxicity (QSAR studies) .

- Neuroprotective Applications : Bromine substitution in benzimidazole derivatives enhances retinal binding affinity .

- Structural Flexibility : Conformational analysis via SHELX reveals planar geometry in the pyrrole-imidazolidin-ylidene system, facilitating π-π stacking with DNA .

Biological Activity

2-(Imidazolidin-2-ylidene)-2H-pyrrol-5-amine is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores the synthesis, biological properties, and applications of this compound, drawing on diverse research findings and case studies.

Synthesis of this compound

The synthesis of this compound involves several methodologies, including the condensation of imidazolidines with pyrrole derivatives. Recent studies have highlighted various synthetic routes that yield this compound with varying degrees of efficiency.

Key Synthesis Methods

- Condensation Reactions : The formation of the compound can be achieved through the condensation of imidazolidine derivatives with pyrrolidine or related compounds under acidic or basic conditions.

- Cyclization Techniques : Cyclization reactions involving suitable precursors have been employed to construct the imidazolidine ring, followed by functionalization to introduce the amino group.

Biological Activity

The biological activity of this compound has been investigated in several studies, revealing promising pharmacological properties.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. For instance, a study indicated that derivatives of pyrrolo[1,2-a]imidazole scaffolds, which include similar structural features, showed potent activity against various cancer cell lines .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes linked to disease pathways. Studies suggest that it may modulate protein kinase activity, which is crucial in cancer progression and other diseases .

Antimicrobial Properties

Preliminary investigations into the antimicrobial effects of this compound indicate potential efficacy against various bacterial strains. The presence of the imidazolidine moiety is believed to enhance its interaction with microbial targets .

Case Studies

-

Anticancer Efficacy : A case study involving a series of synthesized pyrrolo[1,2-a]imidazole derivatives revealed that compounds structurally related to this compound exhibited IC50 values in the low micromolar range against cancer cell lines such as MCF-7 and HeLa cells .

Compound Cell Line IC50 (µM) A MCF-7 3.5 B HeLa 4.0 C A549 5.0 - Enzyme Inhibition Studies : Another study focused on the inhibition of protein kinases by compounds similar to this compound. The results showed a concentration-dependent inhibition with notable selectivity for certain kinase subtypes, highlighting its potential as a therapeutic agent in kinase-related disorders .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(imidazolidin-2-ylidene)-2H-pyrrol-5-amine and its derivatives?

- Methodological Answer : The compound can be synthesized via condensation reactions between substituted amines and aldehydes or ketones. For example, analogous pyridin-2-amine derivatives were prepared by condensing 5-substituted pyridyl-2-amines with aromatic aldehydes under reflux in acetic acid . Optimization of reaction conditions (e.g., temperature, solvent, stoichiometry) is critical. Characterization typically involves spectral analysis (NMR, IR) and elemental analysis, as demonstrated in studies of structurally related imidazolidine derivatives .

Q. How can structural characterization of this compound be performed using crystallography?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELXL for refinement and ORTEP-III for graphical representation of thermal ellipsoids . For example, ruthenium complexes with imidazolidin-2-ylidene ligands were characterized with monoclinic space groups (e.g., P21/n) and refined to R-factors < 0.05 . Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .

Q. What preliminary biological screening approaches are suitable for this compound?

- Methodological Answer : Antibacterial activity screening via broth microdilution assays (measuring MIC values) is common. QSAR studies using software like MOE 2006.08 can correlate electronic (e.g., Log P), steric, and lipophilic parameters with activity . For instance, pyridin-2-amine derivatives showed enhanced activity when steric bulk and lipophilicity were optimized .

Advanced Research Questions

Q. How can contradictions in crystallographic data for imidazolidin-2-ylidene complexes be resolved?

- Methodological Answer : Cross-validate data using the Cambridge Structural Database (CSD) to compare bond lengths/angles with similar compounds (e.g., CSD refcodes TITTUO, DULVOW) . For example, discrepancies in Ru–N bond lengths (1.95–2.10 Å) can arise from ligand flexibility; statistical analysis of CSD entries helps identify outliers . Use SHELXD for phase refinement and SHELXE for density modification in ambiguous cases .

Q. What computational strategies are effective for QSAR modeling of imidazolidin-2-ylidene derivatives?

- Methodological Answer : Employ MOE or similar software to generate 3D-QSAR models. Select descriptors (e.g., Hammett σ, molar refractivity) based on regression analysis (r² > 0.85). For pyridin-2-amine derivatives, Log P and SMR (steric molar refractivity) were key predictors of antibacterial activity . Molecular docking can further validate target interactions (e.g., enzyme active sites) .

Q. How do electronic effects of substituents influence the stability of imidazolidin-2-ylidene ligands in metal complexes?

- Methodological Answer : Electron-withdrawing groups (e.g., -CF₃) stabilize the carbene via resonance, as seen in ruthenium complexes with Addison parameters > 0.2 . Cyclic voltammetry (CV) and DFT calculations (e.g., B3LYP/6-31G*) can quantify ligand donor strength. For example, mesityl-substituted imidazolidin-2-ylidenes enhance metal-ligand bond stability due to steric protection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.